Zavondemstat

Description

This compound has the molecular formula C₂₆H₂₉N₃O₃ , corresponding to a molecular weight of 431.5 g/mol . While experimental mass spectrometric data are not explicitly provided in public records, the formula is computationally validated via PubChem’s algorithmic tools, which cross-reference structural data against established fragmentation patterns.

Table 3: Molecular Formula and Weight

| Property | Value | Method of Derivation |

|---|---|---|

| Molecular Formula | C₂₆H₂₉N₃O₃ | PubChem, ChEMBL |

| Molecular Weight | 431.5 g/mol | Computed via PubChem 2.1 |

The formula’s consistency across databases, including PubChem and ChEMBL, reinforces its validity. High-resolution mass spectrometry (HRMS) would typically confirm this via precise measurement of the molecular ion ([M+H]⁺) at m/z 432.2232, though such experimental data remain undisclosed in accessible literature.

Properties

CAS No. |

1851412-93-5 |

|---|---|

Molecular Formula |

C26H29N3O3 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

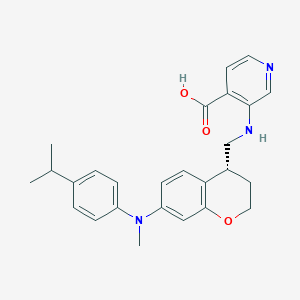

3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m0/s1 |

InChI Key |

NDVITLLKZQXKGU-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stock Solution Preparation

Zavondemstat is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The stock solution preparation follows standardized protocols, as outlined in Table 1.

| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |

|---|---|---|---|

| 1 mg | 2.3173 mL | 0.4635 mL | 0.2317 mL |

| 5 mg | 11.5867 mL | 2.3173 mL | 1.1587 mL |

| 10 mg | 23.1734 mL | 4.6347 mL | 2.3173 mL |

Key Notes :

-

Molarity Calculation : The molecular weight of this compound is 431.53 g/mol .

-

Solvent Selection : DMSO is preferred due to its high solubility capacity .

-

Storage : Stock solutions stored at -80°C retain stability for up to 6 months, while solutions at -20°C degrade within 1 month .

Solubility and Dissolution Methods

This compound’s solubility in DMSO is 7.25 mg/mL (16.8 mM), requiring sonication and gentle heating to achieve complete dissolution .

| Parameter | Value | Source |

|---|---|---|

| Solubility in DMSO | 7.25 mg/mL (16.8 mM) | |

| Recommended Dissolution Methods | Sonication + heating to 37°C |

Critical Considerations :

-

Thermal Sensitivity : Heating above 37°C may degrade the compound .

-

Repeated Freeze-Thaw Cycles : Avoided to prevent precipitation .

| Condition | Recommendation | Source |

|---|---|---|

| Temperature | -20°C (short-term), -80°C (long-term) | |

| Light Protection | Store in amber vials under nitrogen | |

| Stability | >2 years at -20°C |

Handling Tips :

Custom Synthesis and Formulation

While commercial suppliers provide this compound, custom synthesis is available for bulk orders.

| Parameter | Detail | Source |

|---|---|---|

| Minimum Order | 1 g (priced upon request) | |

| Lead Time | 2–3 months | |

| Formulation | DMSO-based solutions (e.g., 10 mM) |

Challenges :

Patent-Based Synthesis (WO2015200709A1)

This compound’s synthesis is detailed in Quanticel Pharmaceuticals’ patent WO2015200709A1 , which describes:

-

Intermediate Synthesis : Preparation of (4R)-7-[N-methyl-4-(propan-2-yl)anilino]-3,4-dihydro-2H-1-benzopyran-4-yl derivatives.

-

Coupling Reactions : Linking intermediates to pyridine-4-carboxylic acid via amide or ether bonds .

-

Purification : Chromatographic methods (e.g., HPLC) to achieve >95% purity .

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Zavondemstat primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

Clinical Applications

Zavondemstat is currently undergoing clinical trials to assess its safety and efficacy in treating various cancers. The following table summarizes ongoing clinical studies and their respective focus areas:

| Study | Phase | Indication | Status |

|---|---|---|---|

| Phase 1 Clinical Trial | Phase 1 | Advanced Solid Tumors | Active |

| Phase 1 Clinical Trial | Phase 1 | Hematologic Malignancies | Active |

| Preclinical Studies | N/A | Triple-Negative Breast Cancer | Ongoing |

| Preclinical Studies | N/A | Other Solid Tumors | Ongoing |

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific patient populations. For instance, in a Phase 1 trial involving patients with hematologic malignancies, this compound demonstrated a response rate of approximately 42.9%, with several patients achieving complete remission. This suggests that patient stratification based on genetic markers may enhance treatment outcomes .

Notable Findings

- Response Rates : Among patients treated with this compound, notable responses were observed in those with splicing mutations, indicating potential for targeted therapies based on genetic profiling.

- Safety Profile : The compound exhibited manageable gastrointestinal toxicity, allowing for continued administration alongside supportive care measures .

Mechanism of Action

Zavondemstat exerts its effects by inhibiting histone lysine demethylase 4 (KDM4) enzymes. This inhibition leads to changes in the epigenetic landscape of cells, affecting gene expression and cellular behavior. The compound specifically targets the KDM4C (JMJD2C) and KDM6B (JMJD3) enzymes, which play crucial roles in cancer development and progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zavondemstat belongs to a class of epigenetic modulators targeting histone demethylases. Below is a detailed comparison with functionally similar compounds:

This compound vs. PFI-90 (KDM3B Inhibitor)

- Target Specificity : this compound inhibits KDM4A-D, while PFI-90 selectively targets KDM3B, which demethylates H3K9 .

- Mechanistic Effects : Both compounds increase histone methylation but at distinct lysine residues. This compound elevates H3K9 and H3K36 methylation, whereas PFI-90 primarily affects H3K9 .

- Antitumor Activity : this compound reduces KDM4 protein levels and induces apoptosis in CRC models . PFI-90 promotes cell differentiation and delays tumor progression in preclinical models .

- Clinical Stage : this compound is in Phase I trials, while PFI-90 remains in preclinical development .

This compound vs. Pulrodemstat (CC-90011; LSD1 Inhibitor)

- Target Class : this compound inhibits KDMs, whereas Pulrodemstat targets lysine-specific demethylase 1 (LSD1), which demethylates H3K4 .

- Therapeutic Scope : Both compounds show promise in hematologic and solid tumors, but Pulrodemstat’s reversible inhibition mechanism may offer a differentiated safety profile .

This compound vs. Belinostat (Pan-HDAC Inhibitor)

- Epigenetic Mechanism: this compound modulates methylation, while Belinostat inhibits histone deacetylases (HDACs), increasing histone acetylation .

- This compound’s niche lies in targeting KDM4-driven cancers, such as MYC-amplified tumors .

Comparative Data Table

Key Research Findings and Implications

- This compound’s Dual Action : Unlike pure demethylase inhibitors, this compound reduces KDM4 protein levels post-inhibition, enhancing its epigenetic effects .

- Cross-Target Synergies: Combining KDM4 inhibitors like this compound with HDAC or LSD1 inhibitors (e.g., Belinostat, Pulrodemstat) could address resistance mechanisms in heterogeneous tumors .

- Biomarker Development : this compound’s pharmacodynamic effects on PBMC methylation suggest utility in monitoring treatment response .

Biological Activity

Zavondemstat, also known as L-lysine, is a small molecule compound primarily recognized for its role as an inhibitor of histone lysine demethylase 4D (KDM4D). This inhibition is significant in the context of cancer biology, as KDM4D is involved in the regulation of gene expression through epigenetic modifications. The biological activity of this compound has been extensively studied, showcasing its potential as an antineoplastic agent.

This compound exerts its biological effects by binding to KDM4D, inhibiting its enzymatic activity. This inhibition prevents the demethylation of histone proteins, leading to an accumulation of trimethylated lysines on histones. The resultant transcriptionally repressive chromatin state is associated with decreased cell proliferation and increased apoptosis in cancer cells. The specific binding mechanism involves the formation of a stable complex between this compound and the active site of KDM4D, effectively blocking its function.

- Chemical Formula : C26H29N3O3

- Molecular Weight : Approximately 431.53 g/mol

- CAS Registry Number : 1851412-93-5

Biological Activity Overview

This compound has been characterized for its significant antineoplastic activity, particularly in various malignancies exhibiting dysregulated KDM4D activity. Research indicates that this compound can alter demethylation processes associated with tumor progression and metastasis.

Key Findings from Studies

-

Inhibition of KDM4D :

- This compound specifically inhibits KDM4D, leading to increased levels of trimethylated histones.

- This activity promotes a transcriptionally repressive chromatin state, which is crucial for suppressing tumor growth.

-

Cell Proliferation and Apoptosis :

- Studies have shown that this compound reduces cell proliferation and enhances apoptosis in various cancer cell lines.

- It has been particularly noted for its effects on solid tumors and hematologic malignancies.

Comparative Analysis with Similar Compounds

This compound's unique specificity for KDM4D differentiates it from other compounds targeting histone demethylases. Below is a comparison table highlighting notable similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| GSK-J4 | Inhibits KDM6A and KDM6B | Selective for different demethylases |

| JIB-04 | Inhibits KDM5A | Potent against specific cancer types |

| CPI-455 | Inhibits KDM1A | Focused on acute myeloid leukemia |

| This compound | Inhibits KDM4D | Specific inhibition with potential reduced off-target effects |

Case Studies and Clinical Applications

This compound is currently under investigation in clinical trials aimed at treating advanced cancers, including metastatic solid tumors and hematologic malignancies. Its ability to modulate epigenetic factors positions it as a promising candidate for combination therapies that enhance the efficacy of existing treatments .

Notable Clinical Trials

- Phase 1 Trials : Focused on assessing safety and efficacy in patients with advanced malignancies.

- Combination Therapy Studies : Exploring the potential synergistic effects when used alongside traditional chemotherapeutics.

Q & A

Q. What is the primary epigenetic mechanism of action of Zavondemstat, and how is this experimentally validated in preclinical models?

this compound inhibits KDM4 histone demethylases, leading to increased methylation of H3K9 and H3K36, which disrupts oncogenic pathways. Preclinical validation involves treating colorectal cancer (CRC) cell lines (e.g., HCT116, DLD1) with escalating doses (0–1000 nM) and measuring histone methylation via immunoblotting. Time- and concentration-dependent increases in H3K9/H3K36 methylation, alongside PARP cleavage (apoptosis marker), confirm mechanistic activity .

Q. How do researchers assess target specificity of this compound across KDM4 isoforms (A-D) in cancer cell lines?

Specificity is evaluated using immunoblotting to quantify KDM4A-D protein levels post-treatment. For example, this compound reduces KDM4 isoform expression in CRC cell lines, suggesting isoform degradation upon drug binding. Parallel qRT-PCR analyses assess mRNA stability, distinguishing transcriptional vs. post-translational effects .

Q. What experimental models are optimal for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

In vitro CRC cell lines and in vivo C57BL/6 mouse models are standard. Mice administered 25 mg/kg this compound orally undergo PBMC sampling at 0, 24, 48, and 72 hours. Immunoblotting of PBMCs for histone methylation provides real-time PD readouts, correlating with drug exposure levels .

Q. How is apoptosis induction by this compound quantified in preclinical studies?

Apoptosis is measured via PARP cleavage (immunoblotting) and caspase-3/7 activation assays. Dose-response curves in CRC cell lines establish EC50 values, while Annexin V/propidium iodide flow cytometry validates cell death mechanisms .

Advanced Research Questions

Q. What methodological strategies are recommended to resolve contradictions between in vitro and in vivo pharmacodynamic data for this compound?

Use parallel time points and dose ranges across models. For instance, discrepancies in histone methylation kinetics can be addressed by PK/PD modeling to adjust for bioavailability differences. Orthogonal assays (e.g., mass spectrometry for histone modifications) validate immunoblotting results .

Q. How can preclinical findings on this compound’s epigenetic modulation be translated into clinical biomarker development?

PBMC-derived H3K9/H3K36 methylation levels serve as pharmacodynamic biomarkers in Phase 1 trials (NCT05076552). Circulating tumor DNA (ctDNA) and paired tumor biopsies are collected to correlate epigenetic changes with clinical outcomes, using digital PCR and ChIP-seq for target engagement validation .

Q. What experimental designs mitigate confounding variables when studying this compound’s off-target effects in combination therapies?

Employ staggered dosing in synergy assays (e.g., Chou-Talalay method) to isolate this compound’s contribution. Transcriptomic profiling (RNA-seq) identifies off-target pathway activation, while CRISPR screens validate KDM4-specific vs. bystander effects .

Q. How do researchers address variability in KDM4 isoform expression across tumor types when designing this compound studies?

Stratify cell lines or patient-derived xenografts (PDXs) by baseline KDM4A-D expression (via RNA-seq or proteomics). Isoform-specific siRNA knockdowns clarify contribution to drug response, enabling patient enrichment strategies .

Q. What statistical approaches are critical for analyzing time-dependent histone methylation changes in this compound-treated models?

Mixed-effects models account for longitudinal data (repeated measures over 72 hours). Bootstrapping validates small-sample robustness, while false discovery rate (FDR) corrections adjust for multiple comparisons in high-throughput datasets .

Q. How can researchers optimize this compound dosing schedules to balance efficacy and toxicity in translational studies?

Toxicity-efficacy trade-offs are modeled using preclinical maximum tolerated dose (MTD) data and human-equivalent dosing (HED) calculations. Bayesian adaptive trial designs in Phase 1 studies allow real-time dose adjustments based on PBMC biomarker trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.